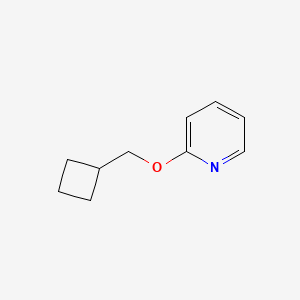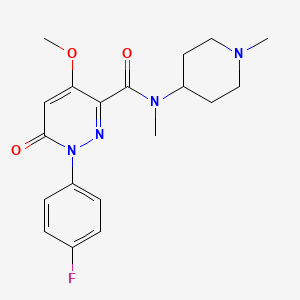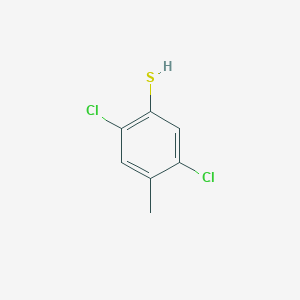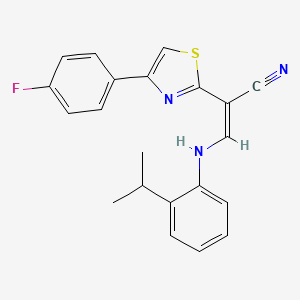![molecular formula C17H25N5O2 B2856840 9-cyclohexyl-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 877803-28-6](/img/structure/B2856840.png)
9-cyclohexyl-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-cyclohexyl-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a chemical compound used in scientific research. It is commonly known as CCT196969 and has been synthesized for its potential therapeutic properties.
科学研究应用
CCT196969 has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in cell cycle regulation and proliferation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, CCT196969 has been shown to reduce inflammation by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. It has also been studied for its potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
作用机制
CCT196969 inhibits the activity of CDK4 and CDK6 by binding to the ATP-binding pocket of these kinases. This binding prevents the phosphorylation of retinoblastoma protein (Rb), a tumor suppressor protein that regulates the G1/S transition of the cell cycle. Without phosphorylation of Rb, the cell cycle is arrested in the G1 phase, leading to apoptosis. CCT196969 also inhibits the activity of NF-κB by preventing its translocation to the nucleus, where it regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
CCT196969 has been shown to have potent anti-cancer and anti-inflammatory effects in vitro and in vivo. In cancer cells, CCT196969 induces cell cycle arrest and apoptosis, leading to decreased tumor growth. In models of inflammation, CCT196969 reduces the expression of pro-inflammatory cytokines and chemokines, leading to decreased inflammation. Additionally, CCT196969 has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease, potentially through its ability to inhibit CDK5, a kinase involved in neuronal cell death.
实验室实验的优点和局限性
CCT196969 is a potent and selective inhibitor of CDK4 and CDK6, making it a valuable tool for studying the role of these kinases in cell cycle regulation and proliferation. Additionally, its ability to inhibit NF-κB makes it useful for studying the role of this transcription factor in inflammation. However, CCT196969 has limitations in terms of its solubility and stability, which can make it difficult to use in certain experiments. Additionally, its potency and selectivity may vary depending on the cell type and experimental conditions.
未来方向
Future research on CCT196969 could focus on its potential therapeutic applications in cancer, inflammation, and neurological disorders. Additionally, further studies on its mechanism of action could lead to the development of more potent and selective inhibitors of CDK4, CDK6, and NF-κB. Finally, research on the pharmacokinetics and pharmacodynamics of CCT196969 could lead to the development of more effective dosing regimens for therapeutic use.
合成方法
The synthesis of CCT196969 involves a multistep process that starts with the reaction of 2,4-dichloro-5-methylpyrimidine with cyclohexylamine to form 2,4-dichloro-5-(cyclohexylamino)pyrimidine. This intermediate is then reacted with 1,3,7-trimethylxanthine in the presence of a base to form CCT196969. The final product is purified using column chromatography and characterized by spectroscopic methods.
属性
IUPAC Name |
9-cyclohexyl-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-11-9-21(12-7-5-4-6-8-12)16-18-14-13(22(16)10-11)15(23)20(3)17(24)19(14)2/h11-12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWACBRFSHOJVQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclohexyl-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-[2-[(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)amino]-2-oxoethoxy]acetamide](/img/structure/B2856757.png)


![3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2856760.png)
![N-(1-Cyanocyclohexyl)-2-[4-(2-oxopyrrolidin-1-yl)azepan-1-yl]propanamide](/img/structure/B2856761.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2856762.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2856764.png)

![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2856769.png)
![5-chloro-N-methyl-N-[(oxolan-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2856771.png)
![1-(2,4-Dichlorophenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2856773.png)


![4-phenyl-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1,3-thiazole](/img/structure/B2856780.png)